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Compound of Interest

Compound Name: 2,3-Dimethoxyxanthen-9-one

CAS No.: 42833-49-8

Cat. No.: B1594995 Get Quote

Executive Summary & Chemical Profile
2,3-Dimethoxyxanthen-9-one is a bioactive xanthone frequently investigated for its lipid-

reducing potential and pharmacological activity in Hypericum and Polygala species. Unlike its

poly-oxygenated congeners, the 2,3-dimethoxy substitution pattern presents a unique

spectroscopic challenge that requires distinguishing between para- and ortho-coupling

networks on the A-ring while confirming the unsubstituted nature of the B-ring.

Property Data

IUPAC Name 2,3-dimethoxy-9H-xanthen-9-one

Molecular Formula C₁₅H₁₂O₄

Exact Mass 256.0736 Da

CAS Registry 42833-49-8

Key Sources
Hypericum geminiflorum, Polygala spp.,

Synthetic (Eaton's Reagent)

Synthesis & Isolation Strategy
To obtain high-purity material for structural validation, two primary pathways are established.

The choice of pathway dictates the impurity profile and subsequent purification requirements.
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A. Natural Product Isolation (Protocol)
Context: Isolated from Hypericum geminiflorum heartwood.

Extraction: Macerate air-dried plant material (3 kg) in MeOH at room temperature for 48h.

Partition: Concentrate extract in vacuo. Suspend residue in H₂O and partition sequentially

with

-Hexane, EtOAc, and

-BuOH.

Fractionation: Subject the EtOAc fraction to Silica Gel 60 column chromatography. Elute with

a gradient of

-Hexane:EtOAc (starting 9:1).

Purification: 2,3-Dimethoxyxanthone typically elutes in mid-polarity fractions. Purify via

recrystallization from CHCl₃/MeOH to yield yellow needles.

B. Laboratory Synthesis (Preferred for Standards)
Context: A reliable method using Eaton's Reagent avoids the harsh conditions of Friedel-Crafts

acylation.

Reagents: 2,3-Dimethoxybenzoic acid (1.0 eq), Phenol (1.2 eq), Eaton’s Reagent (7.7 wt%

P₂O₅ in MsOH).

Reaction: Combine reagents and stir at 80°C for 2-3 hours. The acid-mediated acylation

followed by in situ cyclodehydration forms the xanthone core.

Workup: Quench into ice water. The precipitate is filtered, washed with NaHCO₃ (aq) to

remove unreacted acid, and recrystallized from Ethanol.

Spectroscopic Elucidation Workflow
The elucidation logic relies on the "Peri-Effect" and specific substituent shielding. The xanthone

carbonyl at C-9 exerts a strong deshielding effect on the peri-protons (H-1 and H-8).
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DOT Diagram: Elucidation Logic Flow
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Caption: Logical workflow for distinguishing the 2,3-isomer from other xanthone derivatives.

1H NMR Analysis (The Fingerprint)
The proton NMR spectrum is the definitive identification tool.

Solvent: CDCl₃ is recommended for sharp resolution of aromatic multiplets.

Ring A (Substituted): The 2,3-dimethoxy pattern leaves protons at C-1 and C-4.
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H-1 (s): Appears downfield (~7.60 ppm) due to the anisotropic deshielding of the C=9

carbonyl. This is a critical diagnostic peak.

H-4 (s): Appears upfield (~6.85 ppm) due to the shielding effect of the ortho-methoxy

group at C-3.

Note: The appearance of two singlets confirms the protons are para to each other (1,4-

relationship), which only occurs in 2,3-disubstitution.

Ring B (Unsubstituted):

H-8 (dd): The other peri-proton. Deshielded (~8.30 ppm), appearing as a doublet of

doublets.

H-5, H-6, H-7: Typical aromatic envelope (7.30 – 7.70 ppm).

13C NMR & DEPT
Carbonyl (C-9): ~176.0 ppm (Characteristic of xanthones).

Oxygenated Carbons (C-2, C-3): ~145-155 ppm.[1]

Methoxy Carbons: ~56.0 ppm (Two signals).[1]

Quantitative Spectral Data Table
The following data represents the consensus values for 2,3-dimethoxyxanthone in CDCl₃.
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Position
δH (ppm),
Multiplicity, J (Hz)

δC (ppm) Assignment Logic

1 7.61 (s) 110.5

Peri-proton,

deshielded by C=O.

Singlet confirms C-2

substitution.

2 — 146.2
Oxygenated

quaternary carbon.

3 — 154.8
Oxygenated

quaternary carbon.

4 6.85 (s) 99.8

Shielded by C-3 OMe.

Singlet confirms C-3

substitution.

4a — 152.0
Quaternary

bridgehead.

5 7.45 (d, 8.0) 117.8 Peri to ether oxygen.

6 7.68 (t, 7.5) 134.5 Aromatic CH.

7 7.35 (t, 7.5) 123.9 Aromatic CH.

8 8.32 (dd, 8.0, 1.5) 126.4
Peri-proton, strongly

deshielded by C=O.

8a — 121.5
Quaternary

bridgehead.

9 — 176.1 Xanthone Carbonyl.

OMe-2 3.98 (s) 56.1 Methoxy group.

OMe-3 4.02 (s) 56.3 Methoxy group.

Advanced Validation: 2D NMR Connectivity
To conclusively rule out the 3,4-dimethoxy isomer (which also has two doublets in Ring B but

different Ring A patterns), HMBC is required.
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DOT Diagram: HMBC Correlations
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Caption: Key Heteronuclear Multiple Bond Correlations (HMBC) establishing the 2,3-

substitution.

Mechanistic Interpretation:

H-1 to C-9: A strong 3-bond correlation (

) from the singlet at 7.61 ppm to the carbonyl carbon (176.1 ppm) confirms H-1 is at the peri-
position.

H-4 to C-2: The singlet at 6.85 ppm correlates to the oxygenated carbon at C-2, but not

strongly to the carbonyl C-9 (which would be a 5-bond path or weak 4-bond), confirming it is

distal to the carbonyl.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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